molecular formula C10H19NO3 B13549593 Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate

Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate

Cat. No.: B13549593
M. Wt: 201.26 g/mol
InChI Key: TWRBZURVHROLAI-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate is an organic compound that features a unique combination of functional groups, including an amino group, a tetrahydropyran ring, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halides, which can then be substituted with nucleophiles.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the tetrahydropyran ring provides structural stability. The ester group may undergo hydrolysis, releasing the active form of the compound .

Comparison with Similar Compounds

Uniqueness: Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a versatile compound in both research and industrial applications.

Biological Activity

Methyl 4-amino-3-(tetrahydro-2H-pyran-4-yl)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, highlighting its biological activity, structure-activity relationships (SAR), and implications for therapeutic applications.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₉H₁₅N₁O₂
Molecular Weight 171.22 g/mol
CAS Number 1270036-80-0
Log P 1.57
Solubility Soluble in water
  • Cannabinoid Receptor Agonism : Research indicates that compounds with similar structures exhibit activity as cannabinoid receptor agonists. For instance, N-methyl derivatives of tetrahydropyran have shown promising results as dual agonists for CB(1) and CB(2) receptors, which are crucial in pain modulation and neuroprotection .
  • Neuroprotective Effects : Pyran-based compounds have been recognized for their neuroprotective properties. Studies suggest that they may mitigate neurodegeneration by reducing oxidative stress and inflammation, which are pivotal in diseases like Alzheimer's .
  • Antimicrobial Activity : Some derivatives of pyran compounds have demonstrated antibacterial and antifungal properties, potentially making them candidates for treating infections .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be influenced by various structural modifications. The presence of the tetrahydropyran ring is essential for maintaining its activity, as it contributes to the compound's interaction with biological targets.

Key Modifications

  • Alkyl Chain Length : Variations in the length and branching of the alkyl chain attached to the amino group can significantly alter receptor affinity and selectivity.
  • Substituents on the Pyran Ring : The introduction of different functional groups on the tetrahydropyran ring can enhance or diminish biological activity, impacting pharmacokinetics and toxicity profiles.

Study 1: Analgesic Properties

A study explored the analgesic effects of a related compound, demonstrating that tetrahydropyran derivatives significantly reduced pain responses in rodent models through CB(1) receptor activation. This suggests a potential application for this compound in pain management therapies .

Study 2: Neuroprotective Activity

In a neuroprotection assay using neuronal cell cultures exposed to oxidative stress, methyl 4-amino derivatives exhibited a dose-dependent reduction in cell death, indicating their potential as therapeutic agents against neurodegenerative diseases .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

methyl 4-amino-3-(oxan-4-yl)butanoate

InChI

InChI=1S/C10H19NO3/c1-13-10(12)6-9(7-11)8-2-4-14-5-3-8/h8-9H,2-7,11H2,1H3

InChI Key

TWRBZURVHROLAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CN)C1CCOCC1

Origin of Product

United States

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